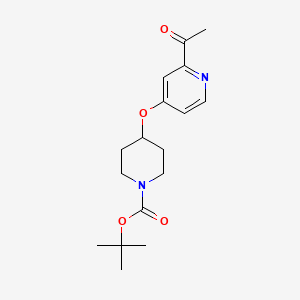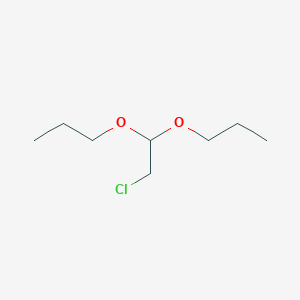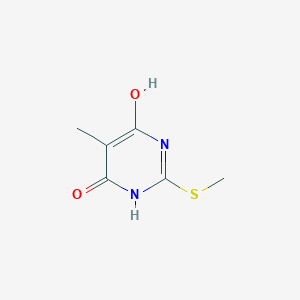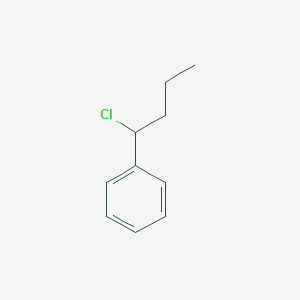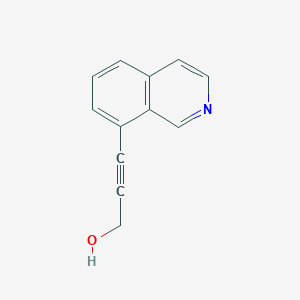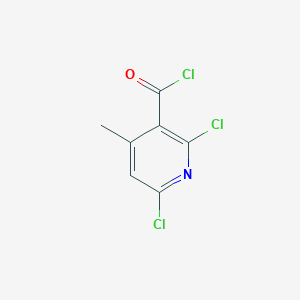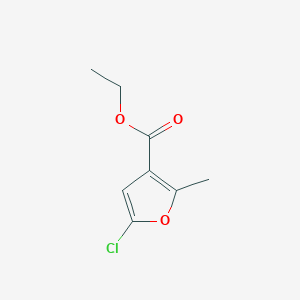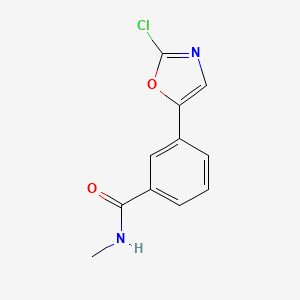
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-substituted oxazole ring attached to a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a chloro-substituted precursor can be reacted with an amide to form the oxazole ring.
Attachment of the Benzamide Moiety: The oxazole ring is then coupled with a benzamide derivative under suitable reaction conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the oxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while hydrolysis can produce carboxylic acids and amines.
科学研究应用
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may also play a role in binding to target proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
- 3-(2-chloro-1,3-oxazol-5-yl)piperidine
- 2-(2-chloro-1,3-oxazol-5-yl)phenol
Uniqueness
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide is unique due to its specific structural features, such as the combination of a chloro-substituted oxazole ring and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC 名称 |
3-(2-chloro-1,3-oxazol-5-yl)-N-methylbenzamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-13-10(15)8-4-2-3-7(5-8)9-6-14-11(12)16-9/h2-6H,1H3,(H,13,15) |
InChI 键 |
DNFKKAXZLZVZEZ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(O2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
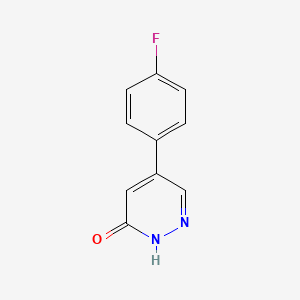

![4-[3-(tert-Butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B8581705.png)
![Bicyclo[2.2.1]heptane-2,5-diyldimethanamine](/img/structure/B8581712.png)
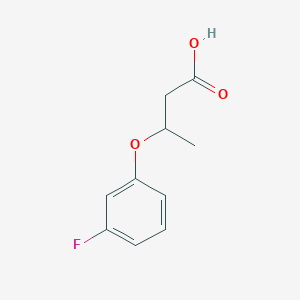
![3,4,5,6-Tetrakis[(naphthalen-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B8581731.png)
